molecular formula C11H16ClNO2 B3094125 Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride CAS No. 125532-68-5

Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride

Cat. No. B3094125
CAS RN: 125532-68-5
M. Wt: 229.7 g/mol
InChI Key: JEDYBAXKWDQJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is C11H16ClNO2. The molecular weight is 229.7 g/mol.


Physical And Chemical Properties Analysis

Ethyl acetimidate hydrochloride, a related compound, is soluble in water at a concentration of 50 mg/mL, producing a clear, colorless solution . Its melting point is between 112-114 °C .

Scientific Research Applications

Chiral Acetate Equivalent in Aldol Type Condensations

Ethyl N-methoxyacetimidate has been utilized in chemical synthesis, specifically in aldol-type condensations. A study demonstrated its use when metallated by lithium amides, reacting with (-)-(S)-menthyl p-toluenesulfinate to afford optically active β-hydroxyesters with significant enantiomeric excesses. This underscores its utility in producing chiral compounds, a crucial aspect in many areas of chemical research (Bernardi, Colombo, & Gennari, 1984).

Synthesis of Pyrazines

In another application, Ethyl ethoxycarbonylacetimidate hydrochloride has been used in the synthesis of pyrazines, an important class of compounds with several pharmaceutical and agricultural applications. The synthesis process involved a one-stage conversion of this compound into ethyl 2-amidinoacetate derivatives, followed by cyclization with dicarbonyl reagents, leading to the formation of ethyl 3-aminopyrazine-2-carboxylates (Keir, Maclennan, & Wood, 1978).

Safety and Hazards

Ethyl acetimidate hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

ethyl 2-(3-methoxyphenyl)ethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2;/h4-7,12H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDYBAXKWDQJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC(=CC=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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